

Commercial Suppliers and Technical Guide for 1-Oxo Colterol-d9

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Compound of Interest

Compound Name: 1-Oxo Colterol-d9

Cat. No.: B13836438

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **1-Oxo Colterol-d9**, including its commercial availability, physicochemical properties, and its role within the broader context of adrenergic signaling. This document also outlines a general experimental protocol for its application and visualizes the relevant biological pathways.

Commercial Availability

1-Oxo Colterol-d9 is a deuterated derivative of 1-Oxo Colterol, which is a metabolite of the β 2-adrenergic agonist Colterol. Deuterated standards are critical for use in mass spectrometry-based quantification assays, serving as internal standards to improve accuracy and precision.

Several specialized chemical suppliers provide **1-Oxo Colterol-d9** for research purposes. Key suppliers include:

- LGC Standards: A prominent supplier of reference materials, LGC Standards lists **1-Oxo Colterol-d9** in their catalog.^[1]
- Toronto Research Chemicals (TRC): TRC, a brand of LGC, is a well-established source for complex organic small molecules, including a wide range of stable isotope-labeled compounds.^{[2][3][4][5]} They offer **1-Oxo Colterol-d9**, often synthesized for specific research needs.

Physicochemical and Technical Data

While a specific certificate of analysis for **1-Oxo Colterol-d9** is not publicly available, the following table summarizes the expected quantitative data based on the information available for the non-deuterated compound and related deuterated analogs.

Property	Value	Source/Comment
Chemical Name	1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl-d9)amino]ethanone	Based on the structure of 1-Oxo Colterol and d9-labeling on the tert-butyl group.
Molecular Formula	C ₁₂ H ₈ D ₉ NO ₃	Derived from the structure of 1-Oxo Colterol.
Molecular Weight	~232.32 g/mol	Calculated based on the atomic weights of the constituent atoms, including deuterium. The molecular weight of the non-deuterated form is 223.27 g/mol . [6]
CAS Number	Not available	A specific CAS number for the d9 variant has not been identified in the search results. The CAS for 1-Oxo Colterol is 105644-17-5. [6] [7]
Appearance	Expected to be a solid	Based on the appearance of related compounds like Colterol-d9 (Off-White to Pale Brown Solid).
Purity	≥98%	Typical purity for research-grade stable isotope-labeled standards.
Isotopic Enrichment	≥99 atom % D	Standard isotopic enrichment for high-quality deuterated internal standards.
Storage Conditions	-20°C or -80°C, under inert atmosphere, protected from light	Recommended for long-term stability of catecholamines and deuterated compounds. [8]
Solubility	Soluble in DMSO, Methanol	Common solvents for catecholamine-like

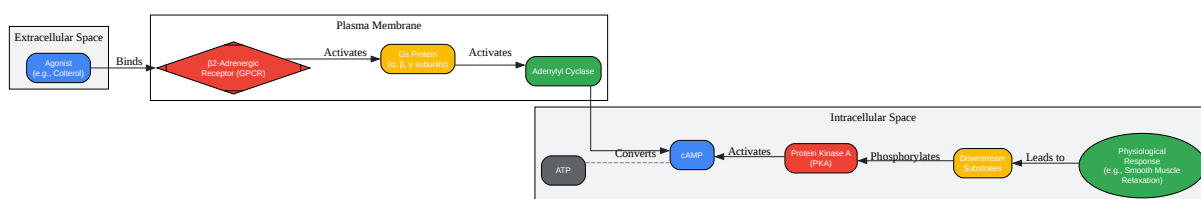
compounds.

Biological Context and Signaling Pathway

1-Oxo Colterol is a metabolite of Colterol, a short-acting β 2-adrenoreceptor agonist.[9] Colterol exerts its effects, such as bronchodilation, by activating β 2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[9][10] The activation of these receptors triggers a well-characterized intracellular signaling cascade.

The canonical β 2-adrenergic receptor signaling pathway is initiated by the binding of an agonist, leading to a conformational change in the receptor. This facilitates the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.[11][12][13][14]

Below is a diagram illustrating the β 2-adrenergic receptor signaling pathway.



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β 2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

1-Oxo Colterol-d9 is primarily intended for use as an internal standard in quantitative analysis by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS). The following is a general protocol for its use.

Objective: To quantify the concentration of 1-Oxo Colterol in a biological matrix (e.g., plasma, urine) using LC-MS/MS with **1-Oxo Colterol-d9** as an internal standard.

Materials:

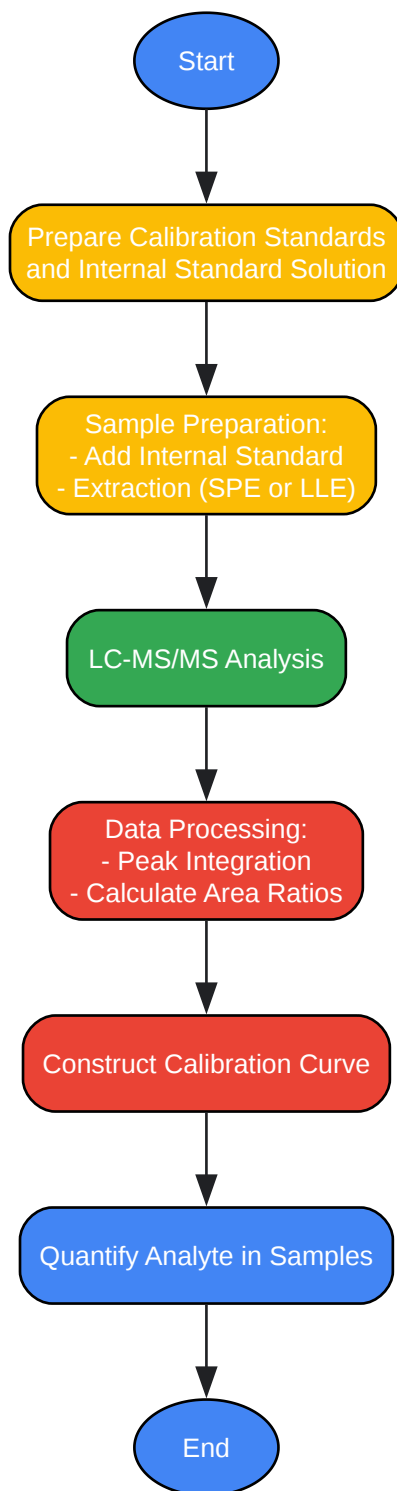
- **1-Oxo Colterol-d9** (Internal Standard, IS)
- 1-Oxo Colterol (Analyte standard for calibration curve)
- Biological matrix (e.g., plasma, urine)
- Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, formic acid, water)
- Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
- LC-MS/MS system

Methodology:

- Preparation of Standard Solutions:
 - Prepare a stock solution of **1-Oxo Colterol-d9** in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
 - Prepare a working solution of the internal standard by diluting the stock solution to a final concentration appropriate for the assay (e.g., 100 ng/mL).
 - Prepare a series of calibration standards by spiking known concentrations of 1-Oxo Colterol into the blank biological matrix.
- Sample Preparation (Extraction):

- To a known volume of the biological sample (e.g., 100 μ L of plasma), add a fixed volume of the **1-Oxo Colterol-d9** internal standard working solution.
- Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
- Alternatively, use a more specific extraction method like SPE or LLE to remove interfering substances from the matrix.
- Evaporate the supernatant or the extracted solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Develop a chromatographic method to separate 1-Oxo Colterol from other matrix components. A reverse-phase C18 column is often suitable.
 - Optimize the mass spectrometer settings for the detection of both 1-Oxo Colterol and **1-Oxo Colterol-d9**. This involves selecting appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.
 - Inject the prepared samples, calibration standards, and quality control samples into the LC-MS/MS system.
- Data Analysis:
 - Integrate the peak areas for the analyte (1-Oxo Colterol) and the internal standard (**1-Oxo Colterol-d9**).
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
 - Determine the concentration of 1-Oxo Colterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this experimental protocol can be visualized as follows:



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LC-MS/MS Quantification Workflow

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